amine](/img/structure/B13213857.png)
[(1-Methyl-1H-imidazol-4-yl)methyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1H-imidazol-4-yl)methylamine is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methyl group at the 1-position and a propylamine group at the 4-position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-imidazol-4-yl)methylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Methyl Group: The methyl group can be introduced at the 1-position of the imidazole ring through alkylation reactions using methyl iodide or methyl bromide under basic conditions.
Attachment of the Propylamine Group: The propylamine group can be attached to the 4-position of the imidazole ring through nucleophilic substitution reactions. This can be achieved by reacting the imidazole derivative with propylamine in the presence of a suitable base.
Industrial Production Methods
Industrial production of (1-Methyl-1H-imidazol-4-yl)methylamine may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and batch processing, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-imidazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl or propylamine groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
(1-Methyl-1H-imidazol-4-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-imidazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can interact with cellular receptors, triggering signaling pathways that result in specific cellular responses.
Comparison with Similar Compounds
(1-Methyl-1H-imidazol-4-yl)methylamine can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the propylamine group, making it less versatile in terms of chemical reactivity and biological activity.
4-Methylimidazole: Lacks the methyl group at the 1-position, resulting in different chemical properties and reactivity.
Histamine: Contains an imidazole ring with different substituents, leading to distinct biological activities and therapeutic applications.
The uniqueness of (1-Methyl-1H-imidazol-4-yl)methylamine lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[(1-methylimidazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-3-4-9-5-8-6-11(2)7-10-8/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
JWXOKRZXDFWPJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CN(C=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


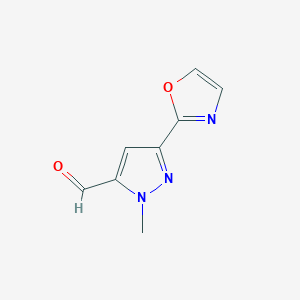


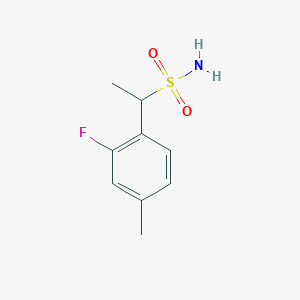

![{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13213802.png)
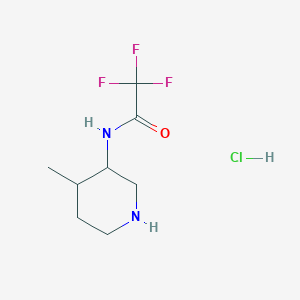


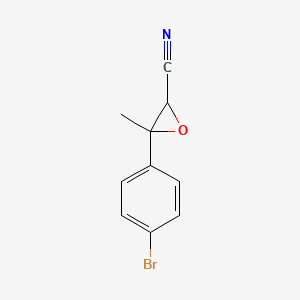
![{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13213821.png)
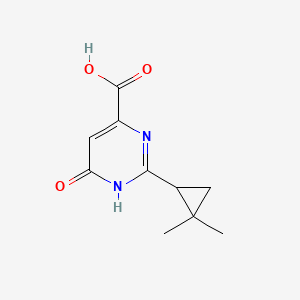
![3-Methoxy-4-[(propan-2-yloxy)methyl]aniline](/img/structure/B13213841.png)
![N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13213855.png)
